Physicochemical Profiling and Thermodynamic Stability of CAS 50627-23-1: A Technical Guide
Physicochemical Profiling and Thermodynamic Stability of CAS 50627-23-1: A Technical Guide
Executive Summary
For researchers and drug development professionals, understanding the thermodynamic stability and physicochemical boundaries of a small-molecule precursor is critical for predicting its behavior in formulation, storage, and biological systems. CAS 50627-23-1 , chemically identified as 3-Amino-6-propylpyrazine-2-carbonitrile ( C8H10N4 ), is a highly functionalized pyrazine derivative. This whitepaper provides an in-depth technical analysis of its molecular weight implications, intrinsic thermodynamic stability driven by its electronic architecture, and the rigorous analytical protocols required to validate its thermal profile.
Structural Deconstruction & Molecular Weight Implications
CAS 50627-23-1 has a calculated molecular weight of 162.20 g/mol . In the context of rational drug design, this ultra-low molecular weight provides a distinct advantage in ligand efficiency (LE).
According to Lipinski's Rule of 5, poor absorption or permeation is highly probable when a molecule's weight exceeds 500 Da[1]. At 162.20 g/mol , CAS 50627-23-1 sits well below this threshold, leaving a massive "molecular weight budget" for downstream synthetic elaborations (e.g., cross-coupling reactions or macrocyclization) without violating oral bioavailability parameters. Furthermore, its compact size combined with a high heteroatom count (four nitrogen atoms) maximizes its polar surface area (PSA) relative to its mass, making it an excellent fragment-based drug discovery (FBDD) scaffold.
Table 1: Physicochemical Parameters of CAS 50627-23-1
| Parameter | Value / Description | Impact on Drug Development |
| Molecular Weight | 162.20 g/mol | Highly compliant with Lipinski's Rule of 5; excellent ligand efficiency. |
| Molecular Formula | C8H10N4 | High nitrogen mass fraction dictates strong hydrogen bonding potential. |
| H-Bond Donors | 2 (from −NH2 group) | Facilitates target binding and aqueous solvation. |
| H-Bond Acceptors | 4 (Pyrazine N , Nitrile N ) | Enhances polar surface area (PSA) and solubility. |
| Aliphatic Anchor | 6-Propyl chain | Modulates lipophilicity ( logP ) and introduces rotational entropy. |
Mechanistic Insights into Thermodynamic Stability
The thermodynamic stability of a molecule dictates its shelf-life, handling requirements, and degradation kinetics. For CAS 50627-23-1, stability is governed by the delicate interplay of its substituents on the pyrazine core.
The "Push-Pull" Electronic System
The pyrazine ring is an electron-deficient 1,4-diazine. The thermodynamic stability of substituted pyrazines is heavily influenced by the electronic nature of their functional groups. In CAS 50627-23-1, the 3-amino group acts as a strong electron donor via resonance ( +M effect), pushing electron density into the ring. Conversely, the 2-carbonitrile group acts as a potent electron-withdrawing group via both inductive and resonance effects ( −I,−M ), pulling electron density away.
This creates a highly stable "push-pull" electronic dipole across the pyrazine scaffold. Computational and spectroscopic analyses of similar pyrazine derivatives demonstrate that this push-pull configuration facilitates extensive charge delocalization, lowers the frontier molecular orbital (HOMO-LUMO) energy gap, and significantly enhances the intrinsic thermodynamic stability of the molecule against spontaneous decomposition[2].
Entropic Contributions of the Propyl Chain
While the pyrazine core is rigid, the 6-propyl chain introduces rotational degrees of freedom. From a thermodynamic perspective ( ΔG=ΔH−TΔS ), the conformational flexibility of the propyl group increases the entropic ( S ) contribution to the molecule's free energy. While this aids in lipid membrane permeation, it also slightly lowers the melting point ( Tm ) compared to rigid, non-alkylated pyrazines, as more thermal energy is required to lock the flexible chain into a crystalline lattice.
Experimental Workflows for Thermodynamic Evaluation
To empirically validate the thermodynamic stability of CAS 50627-23-1, drug development professionals must employ orthogonal thermal analysis techniques. The following self-validating protocols are designed in accordance with USP <891> Thermal Analysis standards[3].
Protocol A: Differential Scanning Calorimetry (DSC)
DSC is the primary method for detecting phase transitions, such as melting points and polymorphic shifts, by measuring the heat flow difference between a sample and a reference[4].
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Calibration: Calibrate the DSC instrument using high-purity Indium ( Tm=156.6∘C ) to ensure strict temperature and heat flow accuracy (per ASTM E967/E968).
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Sample Preparation: Accurately weigh 2.0 - 5.0 mg of CAS 50627-23-1 into an aluminum sample pan. Causality: The pan must be crimped with a pinhole lid to allow volatile release; otherwise, internal pressure build-up will artificially alter the melting endotherm.
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Thermal Program: Equilibrate at 25∘C . Heat the sample at a constant rate of 10∘C/min up to 300∘C . Causality: The run must be conducted under a continuous dry nitrogen purge (50 mL/min) to isolate purely thermal phase transitions from oxidative degradation.
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Data Extraction: Integrate the endothermic peak to determine the onset temperature ( Tonset ) and the enthalpy of fusion ( ΔHf ).
Protocol B: Thermogravimetric Analysis (TGA)
TGA measures mass loss as a function of temperature, identifying the exact threshold of chemical decomposition[5].
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Sample Loading: Load 5.0 - 10.0 mg of the compound into an open platinum crucible after taring the microbalance.
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Thermal Program: Heat from 25∘C to 500∘C at 10∘C/min under a nitrogen atmosphere.
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Derivative Analysis: Calculate the first derivative of the weight loss curve (DTG). The peak of the DTG curve represents Tmax , the temperature of the maximum degradation rate.
Figure 1: Analytical workflow for thermodynamic stability testing of CAS 50627-23-1.
Table 2: Expected Thermal Events (DSC/TGA)
| Thermal Event | Analytical Technique | Mechanistic Cause |
| Endothermic Peak ( Tm ) | DSC | Melting of the crystalline lattice; breaking of intermolecular H-bonds. |
| Mass Loss ( <100∘C ) | TGA | Desorption of residual surface moisture or trapped solvent. |
| Exothermic Decomposition | DSC / TGA | Pyrolysis of the pyrazine core and thermal cleavage of the propyl chain. |
Degradation Pathways & Kinetics
When the thermodynamic stability limits of CAS 50627-23-1 are exceeded (via extreme heat, pH, or reactive oxygen species), the molecule undergoes specific degradation pathways. Understanding these is vital for forced degradation studies (ICH Q1A).
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Nitrile Hydrolysis: The carbonitrile group ( −C≡N ) is susceptible to hydrolysis under aqueous thermal stress or extreme pH. It thermodynamically degrades first into a primary amide, and subsequently into a carboxylic acid, releasing ammonia.
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Ring Oxidation: Exposure to light and reactive oxygen species (ROS) can overcome the resonance stability of the pyrazine ring, leading to the formation of pyrazine N-oxides.
Figure 2: Primary thermodynamic degradation pathways of CAS 50627-23-1.
Conclusion
CAS 50627-23-1 (3-Amino-6-propylpyrazine-2-carbonitrile) presents a highly optimized physicochemical profile for drug discovery. Its molecular weight of 162.20 g/mol ensures strict adherence to Lipinski's parameters, while its push-pull electronic configuration grants it robust thermodynamic stability. By applying rigorous, USP-compliant thermal analysis (DSC/TGA), researchers can accurately map its phase transitions and degradation kinetics, ensuring safe and effective downstream formulation.
References
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Lipinski, C.A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. URL:[Link]
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"Thermal Analysis: Stability, Decomposition, and Material Properties." Lab Manager. URL:[Link]
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"Pyrazine derivatives evaluated." Science.gov. URL:[Link]
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"What is Differential Scanning Calorimetry?" ZL Tester. URL:[Link]
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"Residual Moisture Testing Methods for Lyophilized Drug Products." Pharmaceutical Technology. URL:[Link]
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- 2. pyrazine derivatives evaluated: Topics by Science.gov [science.gov]
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